molecular formula C39H47N3O6S4 B13822616 N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

Cat. No.: B13822616
M. Wt: 782.1 g/mol
InChI Key: HGNBLZSYNRQLKN-UHFFFAOYSA-N
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Description

“N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Properties

Molecular Formula

C39H47N3O6S4

Molecular Weight

782.1 g/mol

IUPAC Name

N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C33H32N2O6S4.C6H15N/c1-2-23(21-30-34(17-7-19-44(36,37)38)28-15-13-25-10-4-6-12-27(25)33(28)43-30)22-31-35(18-8-20-45(39,40)41)32-26-11-5-3-9-24(26)14-16-29(32)42-31;1-4-7(5-2)6-3/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3

InChI Key

HGNBLZSYNRQLKN-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C/4\N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the sulfopropyl and other functional groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as pH, temperature, and solvent choice are critical for successful transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate serves as a reagent in various organic synthesis processes. It acts as a catalyst in numerous chemical reactions, facilitating the formation of complex molecular structures.

Biology

In biological research, this compound is utilized as a fluorescent probe for detecting biological molecules. Its ability to interact with specific enzymes allows researchers to study enzyme mechanisms and cellular processes. The compound’s fluorescent properties make it valuable for imaging applications in live-cell studies.

Medicine

The therapeutic potential of this compound is under investigation for anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may modulate immune responses or inhibit microbial growth, making it a candidate for further pharmacological exploration.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its vibrant color properties derived from the benzothiazole structure. It also finds use in specialty chemicals where its unique reactivity can be harnessed for creating novel products.

Case Study 1: Fluorescent Probes in Live Cell Imaging

Research demonstrated the use of N,N-diethylethanamine;3-[2... as a fluorescent probe for tracking cellular processes in live cells. The compound's fluorescence allowed for real-time imaging of enzyme activity within cellular environments.

Case Study 2: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar core structure.

    Sulforhodamine B: A dye with similar sulfonate groups.

    Thioflavin T: A fluorescent dye with a benzothiazole core.

Uniqueness

The uniqueness of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse applications and interactions with various molecular targets.

Biological Activity

N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate, often referred to as a complex benzothiazole derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its intricate structure that combines multiple pharmacologically active moieties, including the benzothiazole framework known for its antimicrobial and antitumor properties.

Chemical Structure and Properties

The compound features a benzothiazole core linked with various functional groups that enhance its solubility and biological activity. The presence of sulfonate groups contributes to its ionic nature, which may influence its interaction with biological targets.

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to N,N-diethylethanamine derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies show that certain benzothiazole derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin against resistant strains such as MRSA .

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been highlighted in several studies. For example, compounds containing the benzothiazole moiety have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, research indicates that these compounds can intercalate with DNA or bind to RNA, disrupting essential cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorInhibition of cell proliferation in cancer cell lines
AntiviralPotent activity against viral infections

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the benzothiazole structure significantly affect biological activity. For example:

  • Substituents on the benzothiazole ring : Alterations can enhance or reduce antimicrobial potency.
  • Ionic versus nonionic forms : The sulfonate group plays a crucial role in solubility and interaction with biological membranes.

Case Studies

A notable case study involved the synthesis of a series of N-benzenesulfonylbenzothiazole derivatives, which were tested for their efficacy against Trypanosoma cruzi. Results indicated that certain derivatives exhibited dose-dependent growth inhibition of the parasite, showcasing their potential as antiparasitic agents .

Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. The derivatives demonstrated varying levels of cytotoxicity, with some exhibiting IC50 values lower than 10 µM, indicating high potency against specific cancer types .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Look for vinyl proton signals at δ 6.8–7.5 ppm (J = 16 Hz, confirming (E)-configuration) and benzothiazole aromatic protons (δ 7.2–8.3 ppm) .
    • ¹³C NMR : Sulfonate carbons appear at δ 45–55 ppm, while quaternary carbons in the benzothiazole ring resonate at δ 120–140 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M]⁻ at m/z 680.96 (calculated: 681.9609) .
  • UV-Vis : Strong absorbance in 450–600 nm (λmax ~550 nm) due to π-conjugation .

How can researchers assess purity and resolve isomeric impurities in this compound?

Intermediate Research Question

  • HPLC Analysis : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient over 20 min). Isomers show retention time differences of ~1.5 min .
  • Chiral Chromatography : For enantiomeric resolution, employ a Chiralpak IC column with hexane/isopropanol (85:15) .
  • TGA-DSC : Thermal decomposition above 250°C indicates purity; polymorphic transitions (if any) appear as endothermic peaks .

What strategies enhance the compound’s photophysical properties for applications in imaging or sensing?

Advanced Research Question

  • Substituent Modification : Replace sulfopropyl groups with electron-withdrawing substituents (e.g., nitro) to redshift λmax by ~30 nm .
  • Solvent Engineering : In aqueous buffers, aggregate-induced emission (AIE) can be tuned by adding PEG-400 to reduce quenching .
  • Metal Coordination : Chelation with Zn²⁺ (1:1 molar ratio in pH 7.4 buffer) enhances fluorescence quantum yield (ΦF from 0.2 to 0.45) .

How can researchers investigate its interactions with biomolecules or metal ions?

Advanced Research Question

  • Isothermal Titration Calorimetry (ITC) : Titrate 0.1 mM compound into 10 μM BSA solution (PBS, pH 7.4) to determine binding constants (Kd ~10⁻⁶ M) .
  • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., ct-DNA) upon binding; intercalation induces a positive band at 275 nm .
  • X-ray Absorption Spectroscopy (XAS) : Study coordination geometry with transition metals (e.g., Cu²⁺) at the K-edge (8.98 keV) .

What computational approaches are suitable for modeling its electronic structure?

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps (~2.8 eV). The sulfonate groups reduce electron density on the benzothiazole ring .
  • TD-DFT : Predict UV-Vis transitions; solvent effects (e.g., PCM model for water) improve agreement with experimental λmax.
  • Molecular Dynamics (MD) : Simulate aggregation in aqueous solutions (AMBER force field) to correlate with experimental AIE data .

How does solvent polarity affect its spectroscopic and stability profiles?

Advanced Research Question

  • Solvatochromism : In DMSO, λmax shifts to 565 nm (vs. 550 nm in methanol) due to increased polarity .
  • Stability Studies : In acidic media (pH <3), sulfonate groups hydrolyze within 24 hours; use phosphate buffers (pH 6–8) for long-term storage .
  • Aggregation Studies : Dynamic light scattering (DLS) in THF/water mixtures (≥60% water) shows nanoparticle formation (d = 50–100 nm) .

What synthetic routes enable derivatization for targeted applications?

Advanced Research Question

  • Click Chemistry : Azide-alkyne cycloaddition (CuAAC) at the sulfonate terminus introduces biotin tags for affinity studies .
  • Post-Synthetic Modification : React the benzothiazole NH with acyl chlorides (e.g., acetyl chloride) to modulate electron density .
  • Polymer Conjugation : Graft onto PEG-diacrylate via Michael addition for hydrogel-based sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.